chemical and physical properties of 2,3-Dichlorophenyl 2-pyrimidinyl ether
chemical and physical properties of 2,3-Dichlorophenyl 2-pyrimidinyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenyl 2-pyrimidinyl ether is a diaryl ether containing a dichlorinated phenyl ring and a pyrimidine nucleus. Diaryl ethers are a significant structural motif in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3][4] The dichlorophenyl moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a theoretical framework for the synthesis, properties, and potential biological significance of 2,3-Dichlorophenyl 2-pyrimidinyl ether.
Chemical and Physical Properties
The chemical structure of 2,3-Dichlorophenyl 2-pyrimidinyl ether consists of a 2,3-dichlorophenoxy group attached to the C2 position of a pyrimidine ring.
Table 1: Predicted Physicochemical Properties of 2,3-Dichlorophenyl 2-pyrimidinyl ether
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₆Cl₂N₂O | Derived from the chemical structure. |
| Molecular Weight | 241.08 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for many aromatic ether compounds. |
| Melting Point | 110 - 130 °C | Estimated based on related diaryl ethers. |
| Boiling Point | > 300 °C | Expected to be high due to its molecular weight and aromatic nature. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Insoluble in water. | Common for nonpolar organic molecules. |
| logP | 3.5 - 4.5 | Estimated based on the lipophilicity of the dichlorophenyl and pyrimidinyl groups. |
Experimental Protocols
The synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether can be approached through established methods for diaryl ether formation, such as the Ullmann condensation or the Buchwald-Hartwig amination.[5][6][7]
Proposed Synthesis: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving a copper catalyst.[5][8][9]
Reaction Scheme:
Caption: Proposed synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether via Ullmann condensation.
Methodology:
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To a dried reaction flask, add 2,3-dichlorophenol (1.0 eq), 2-chloropyrimidine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
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Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Partition the filtrate between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Proposed Synthesis: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is also effective for the formation of diaryl ethers.[6][7]
Reaction Scheme:
Caption: Proposed synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether via Buchwald-Hartwig C-O coupling.
Methodology:
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In a glovebox or under an inert atmosphere, combine palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (1.5 eq) in a reaction vessel.
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Add 2,3-dichlorophenol (1.2 eq) and 2-bromopyrimidine (1.0 eq).
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Add anhydrous toluene as the solvent.
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Seal the vessel and heat the mixture to 80-110 °C for 8-16 hours.
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Monitor the reaction by TLC or GC-MS.
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After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography.
Analytical Characterization
The structure and purity of the synthesized 2,3-Dichlorophenyl 2-pyrimidinyl ether would be confirmed using standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.0-7.8 ppm. Protons of the pyrimidine ring would appear at approximately δ 7.2 ppm (doublet) and δ 8.7 ppm (doublet). |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon attached to the ether oxygen on the pyrimidine ring would be significantly downfield. |
| IR (Infrared) | Characteristic C-O-C stretching vibrations for diaryl ethers would be observed around 1200-1250 cm⁻¹. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹. C=N and C=C stretching of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. |
| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 2,3-Dichlorophenyl 2-pyrimidinyl ether, the pyrimidine scaffold is a well-known pharmacophore.[1][2][3][4] Pyrimidine derivatives are known to interact with a variety of biological targets, including kinases, polymerases, and other enzymes.
Given the structural motifs, potential areas of biological investigation could include:
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Anticancer Activity: Many pyrimidine derivatives are known to inhibit kinases involved in cancer cell proliferation. The dichlorophenyl group could enhance binding to hydrophobic pockets of kinase active sites.
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Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents. The compound could be screened against a panel of bacteria and fungi.
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Anti-inflammatory Activity: Certain pyrimidine-containing compounds have shown anti-inflammatory properties.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical inhibition of a kinase signaling pathway by 2,3-Dichlorophenyl 2-pyrimidinyl ether.
Conclusion
This technical guide provides a comprehensive theoretical overview of 2,3-Dichlorophenyl 2-pyrimidinyl ether, a molecule for which specific experimental data is not currently available. The proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential areas of biological investigation are based on well-established chemical principles and the known characteristics of its constituent moieties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities. Further experimental validation is necessary to confirm the properties and activities outlined herein.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. wjarr.com [wjarr.com]
- 5. synarchive.com [synarchive.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
